

Optimizing Protein Degradation with AP1867-Based PROTACs: Application Notes and Protocols

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Compound of Interest

Compound Name: AP1867

Cat. No.: B1665581

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These application notes provide a comprehensive guide to determining the optimal concentration of **AP1867**-based PROTACs, specifically focusing on the dTAG (degradation tag) system, for efficient and specific degradation of target proteins. The protocols outlined below are designed to be a starting point for researchers and can be adapted based on the specific protein of interest, cell line, and experimental goals.

Introduction to the dTAG System

The dTAG system is a powerful chemical biology tool for inducing rapid and selective protein degradation.^{[1][2]} It utilizes a heterobifunctional molecule, such as dTAG-13, which contains a ligand for the mutant FKBP12(F36V) protein and a ligand for an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).^{[3][4]} A protein of interest is genetically tagged with the FKBP12(F36V) domain.^[5] Upon addition of the dTAG molecule, a ternary complex is formed between the FKBP12(F36V)-tagged protein, the dTAG molecule, and the E3 ligase.^[6] This proximity induces the polyubiquitination of the target protein, marking it for degradation by the proteasome.^{[6][7]} **AP1867** is a selective ligand for the FKBP12(F36V) mutant and serves as a precursor for the synthesis of dTAG molecules.^{[8][9]}

Key Parameters for Optimal Protein Degradation

Two critical parameters define the efficacy of a PROTAC-mediated protein degradation experiment:

- DC50: The concentration of the degrader that results in 50% degradation of the target protein.
- Dmax: The maximum percentage of target protein degradation achievable with the degrader.

The goal is to identify a concentration that achieves maximal degradation (at or near Dmax) with minimal off-target effects or cytotoxicity.

Quantitative Data Summary

The following tables summarize the degradation efficiency of various **AP1867**-based dTAG molecules across different cell lines and target proteins. These values are intended to serve as a guide for experimental design.

Table 1: Degradation Efficiency (DC50) of dTAG Molecules

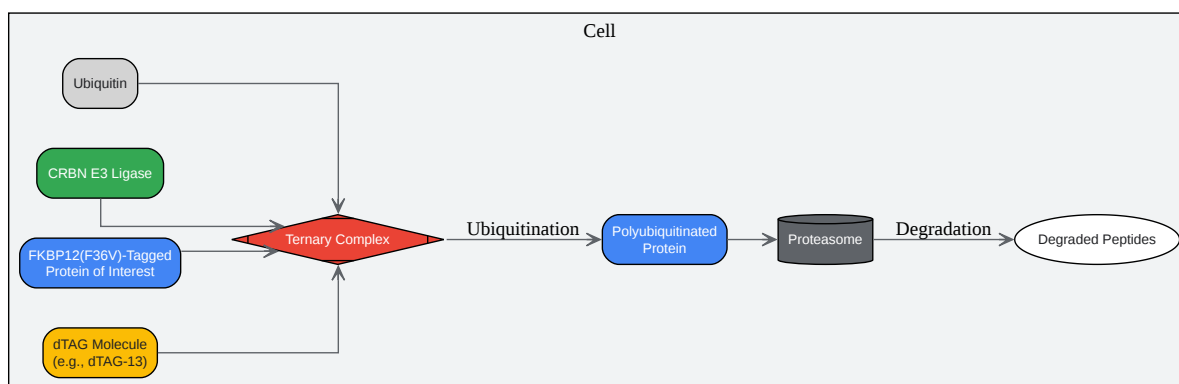
dTAG Molecule	Target Protein	Cell Line	DC50 (nM)	Reference(s)
dTAG-13	FKBP12(F36V)-Nluc	293FT	Potent at 100 nM	[10]
dTAG-13	BRD4(short)-FKBP12(F36V)	MV4;11	Rapid degradation at 100 nM	[10]
dTAG-13	HiBiT-dTAG	HEK293	~50% degradation	[11]
dTAG-13	NELFB-dTAG	mESCs	~60% degradation at 10nM	[12]
dTAG-7	FKBP12(F36V)-Nluc	293FT	Potent at 100 nM	[10]
dTAG-47	AML1-ETO-FKBP12(F36V)	Kasumi-1	Rapid degradation	[13]
dTAGV-1	HiBiT-dTAG	HEK293	Nearly complete degradation	[11]
dTAGV-1	FKBP12(F36V)-Nluc	293FT	Potent degradation	[14]
dTAG-13	Target 1-FKBP12(F36V)	Knock-in cell line	Dose-dependent degradation (5-500 nM)	[15]
dTAGV-1	Target 1-FKBP12(F36V)	Knock-in cell line	Dose-dependent degradation (5-500 nM)	[15]

Table 2: Time-Course of dTAG-Mediated Protein Degradation

dTAG Molecule	Target Protein	Cell Line	Time for Significant Degradation	Reference(s)
dTAG-13	BRD4(short)-FKBP12(F36V)	MV4;11	Within 1 hour	[10]
dTAG-13	FKBP12(F36V)-Nluc	293FT	As early as 1 hour	[10]
dTAG-47	AML1-ETO-FKBP12(F36V)	Kasumi-1	30 minutes to 1 hour	[13]
dTAG-13	NELFB-dTAG	mESCs	Within 30 minutes	[12]

Signaling Pathways and Experimental Workflows

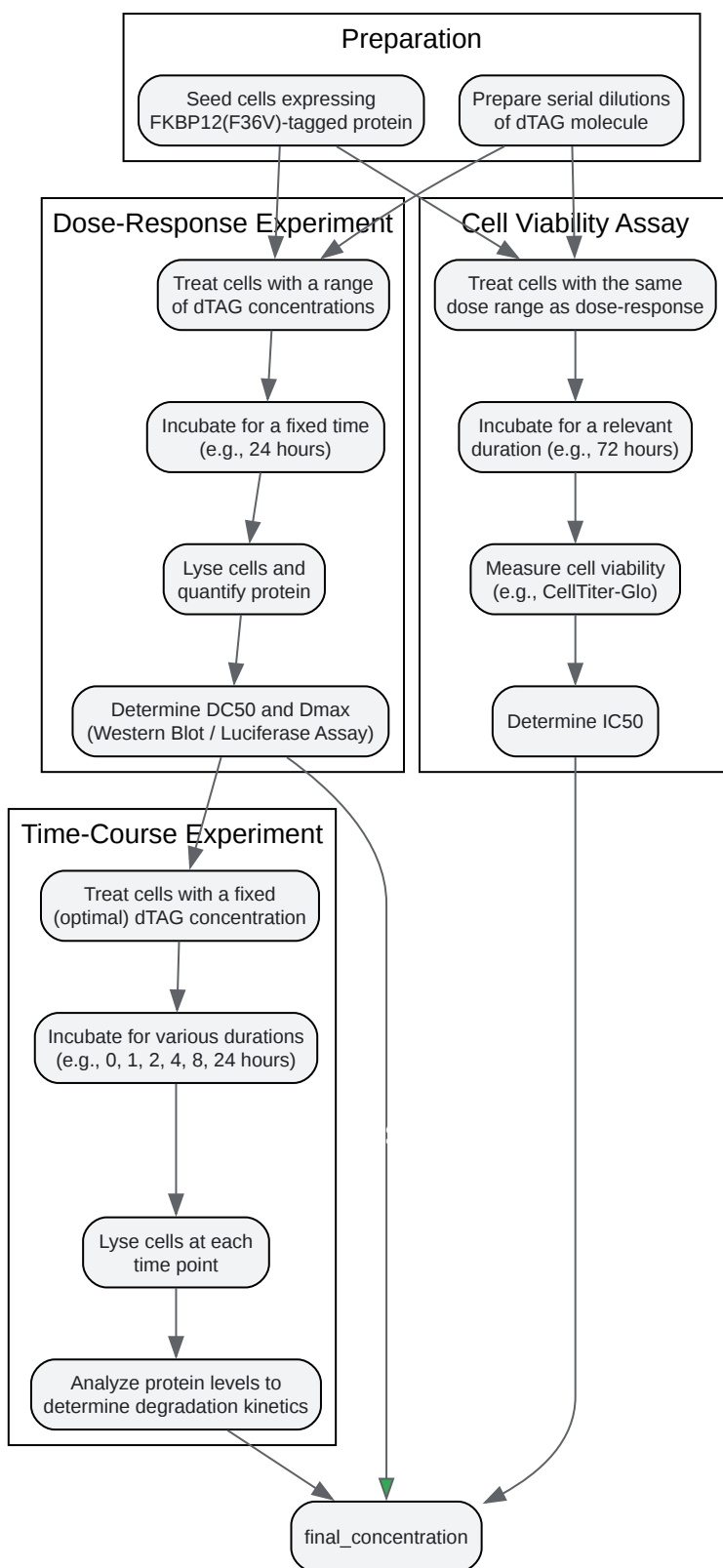
dTAG System Signaling Pathway

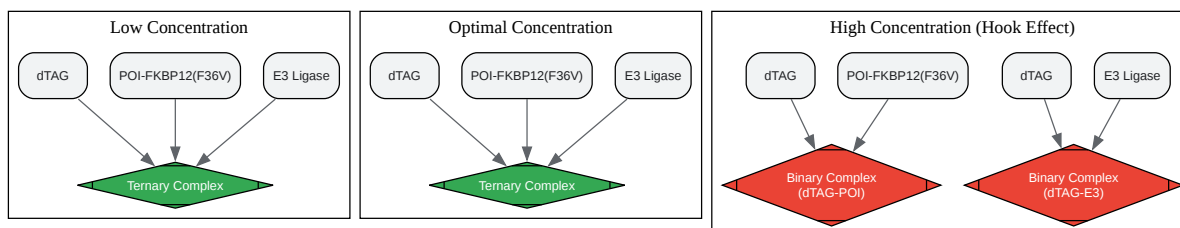


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Caption: The dTAG system hijacks the cell's ubiquitin-proteasome machinery.

Experimental Workflow for Determining Optimal Concentration





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